molecular formula C9H6Cl2N2 B567242 3,8-Dichloroquinolin-4-amine CAS No. 1210204-57-1

3,8-Dichloroquinolin-4-amine

Cat. No.: B567242
CAS No.: 1210204-57-1
M. Wt: 213.061
InChI Key: YKHRAAZKONDUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,8-Dichloroquinolin-4-amine is a chemical scaffold of significant interest in pharmaceutical and bioorganic research. As a derivative of the privileged 4-aminoquinoline structure, it serves as a key synthetic intermediate for developing novel therapeutic agents . The 4-aminoquinoline core is recognized for its versatile biological activity and ability to accumulate in acidic compartments such as lysosomes and parasite vacuoles, making it a valuable pharmacophore in infectious disease and oncology research . The specific chlorine substitutions at the 3- and 8- positions of the quinoline ring are strategic modifications that can fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets, thereby influencing its potency and selectivity . In research settings, this compound is primarily utilized as a building block for constructing more complex molecular hybrids. For instance, similar dichloroquinoline amines are used in molecular hybridization approaches to create potential antimalarial and antitubercular agents . Furthermore, the 4-amino group provides a handle for conjugation with other pharmacophores, such as thiazolidinones, to develop inhibitors of bacterial enzymes like DNA gyrase, a validated target for antibacterial drug discovery . The structural features of this compound also make it a candidate for targeting parasitic enzymes. Recent in silico studies on analogous 2-aryl-quinoline-4-carboxylic acids have identified Leishmania major N-myristoyltransferase (LmNMT) as a potential high-affinity target, suggesting a possible mechanism of action for related compounds in anti-leishmanial research . This compound is intended for research purposes to explore these and other novel mechanisms of action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1210204-57-1

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.061

IUPAC Name

3,8-dichloroquinolin-4-amine

InChI

InChI=1S/C9H6Cl2N2/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H,(H2,12,13)

InChI Key

YKHRAAZKONDUMF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=CN=C2C(=C1)Cl)Cl)N

Synonyms

4-Amino-3,8-dichloroquinoline

Origin of Product

United States

Synthetic Methodologies for 3,8 Dichloroquinolin 4 Amine and Its Analogues

Nucleophilic Aromatic Substitution Approaches to Quinolines

Nucleophilic aromatic substitution (SNAr) is a foundational method for the synthesis of 4-aminoquinolines. This approach involves the direct reaction of a chloroquinoline with an amine, where the amine acts as a nucleophile, displacing a chlorine atom. nih.govfrontiersin.org

Reactivity Considerations of Chlorine Atoms at Different Quinoline (B57606) Ring Positions

The reactivity of chlorine atoms on the quinoline ring is highly dependent on their position. The chlorine atom at the 4-position of the quinoline ring is significantly more reactive towards nucleophilic aromatic substitution than chlorine atoms on the benzene (B151609) ring portion of the molecule. wikipedia.org This heightened reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine (B92270) ring, which stabilizes the intermediate formed during the substitution process. chegg.com In contrast, chlorine atoms at positions such as 6, 7, or 8 are less reactive in SNAr reactions. mdpi.comresearchgate.netresearchgate.net For instance, in 4,7-dichloroquinoline (B193633), the chlorine at the 4-position is readily displaced by nucleophiles, while the one at the 7-position remains intact under similar conditions. wikipedia.orgchegg.com This differential reactivity allows for selective functionalization of the quinoline core.

The substitution pattern on the quinoline ring can further influence the reactivity of the chlorine atoms. For example, the presence of electron-withdrawing groups can deactivate the ring towards electrophilic attack but may enhance its susceptibility to nucleophilic substitution. Computational studies, such as those using Density Functional Theory (DFT), have been employed to predict the reactivity of different positions on the quinoline ring by analyzing properties like the Lowest Unoccupied Molecular Orbital (LUMO) coefficients. mdpi.com Such studies have confirmed that the carbon at the 4-position of 2,4-dichloroquinazoline (B46505) has a higher LUMO coefficient, making it more prone to nucleophilic attack. mdpi.com

Amination Reactions with Primary Amines for 4-Aminoquinoline (B48711) Formation

The direct coupling of 4-chloroquinolines with primary amines is a common strategy to form 4-aminoquinolines. nih.govfrontiersin.org These reactions are typically conducted under heating, often in solvents like ethanol (B145695) or dimethylformamide (DMF). nih.gov The success of these reactions can be influenced by the nature of the amine, with alkylamines generally being more suitable than anilines under conventional heating conditions. nih.govfrontiersin.org The use of microwave irradiation has been shown to significantly accelerate these reactions, allowing for the synthesis of 4-aminoquinolines from 4,7-dichloroquinoline and various primary and secondary amines in good yields and shorter reaction times. nih.govfrontiersin.org

Transition Metal-Catalyzed Amination Strategies

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, has emerged as a powerful and versatile method for forming carbon-nitrogen bonds, including the synthesis of aminoquinolines. researchgate.netnih.gov This approach offers an alternative to traditional nucleophilic substitution, often proceeding under milder conditions and with broader substrate scope. nih.gov

Palladium-Catalyzed Amination Protocols for Dichloroquinolines

Palladium-catalyzed amination has been successfully applied to various dichloroquinoline isomers, including 2,6-, 2,8-, 4,7-, and 4,8-dichloroquinolines. mdpi.comresearchgate.net These reactions typically employ a palladium precursor, such as Pd(dba)₂ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base like sodium tert-butoxide (tBuONa). mdpi.comnih.gov The choice of these components is crucial for achieving high selectivity and yield.

Influence of Ligands (e.g., BINAP, DavePhos) on Reaction Selectivity and Yield

The ligand plays a critical role in the outcome of palladium-catalyzed amination reactions. Different ligands can significantly influence the reaction's selectivity and efficiency. mdpi.comresearchgate.net For the amination of dichloroquinolines, bidentate phosphine ligands such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) have been widely used and have proven effective in many cases. mdpi.comresearchgate.net However, for more sterically demanding substrates or for achieving diamination, other ligands may be necessary.

For instance, in the amination of dichloroquinolines with sterically hindered adamantane-containing amines, BINAP was successful in most monoamination reactions. mdpi.comresearchgate.net However, for the amination with the most sterically hindered amine and for diamination reactions, DavePhos (2-Dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl) was found to be a more effective ligand. mdpi.comresearchgate.net In some cases, the use of BINAP with a highly hindered amine resulted in no amination product, whereas switching to DavePhos allowed the reaction to proceed. researchgate.net The choice of ligand can also impact the product distribution. For example, in the diamination of 4,8-dichloroquinoline (B1582372) with a highly hindered amine, using DavePhos as the ligand enabled the formation of the diamination product, while BINAP only yielded the monoamination product. mdpi.comresearchgate.net

LigandSubstrateAmineProductYield (%)Reference
BINAP2,8-dichloroquinolineAmine 1a2a (monoamination)64 researchgate.net
DavePhos2,8-dichloroquinolineAmine 1a3 (diamination)41 researchgate.net
BINAP4,8-dichloroquinolineAmine 1d5d (monoamination)~70 mdpi.comresearchgate.net
DavePhos4,8-dichloroquinolineAmine 1dDiamination product- mdpi.comresearchgate.net
BINAP4,7-dichloroquinolineAmine 1d8d (diamination)58 researchgate.net
Regioselectivity in Amination of Dichloroquinoline Isomers

The regioselectivity of palladium-catalyzed amination of dichloroquinolines is highly dependent on the relative reactivity of the chlorine atoms. As with nucleophilic aromatic substitution, the chlorine at the 4-position is generally more reactive than those at other positions on the carbocyclic ring. mdpi.comresearchgate.net

Studies on the amination of 4,7- and 4,8-dichloroquinolines have shown that monoamination occurs selectively at the 4-position, yielding the corresponding 4-amino-7-chloro- and 4-amino-8-chloroquinolines in good yields. mdpi.comresearchgate.net The lower reactivity of the chlorine atoms at positions 7 and 8 contributes to this high selectivity. mdpi.comresearchgate.net

In the case of 2,8-dichloroquinoline, the chlorine atom at the 2-position is also highly reactive. mdpi.comresearchgate.net However, selective monoamination at the 2-position can be achieved. mdpi.comresearchgate.net The amination of 2,6-dichloroquinoline (B154368) proved to be less selective, leading to complex reaction mixtures. mdpi.comresearchgate.net This is attributed to the high reactivity of the chlorine at the 2-position, which can promote side reactions, and the electronic effect of substitution at this position on the reactivity of the chlorine at the 6-position. researchgate.net

Dichloroquinoline IsomerPosition of Greater ReactivityObserved Product(s)Reference
4,7-DichloroquinolineC44-Monoamination products mdpi.comresearchgate.net
4,8-DichloroquinolineC44-Monoamination products mdpi.comresearchgate.net
2,8-DichloroquinolineC22-Monoamination products mdpi.comresearchgate.net
2,6-DichloroquinolineC2Complex mixtures mdpi.comresearchgate.net

Copper-Catalyzed Amination for Haloquinolines

Copper-catalyzed amination reactions, particularly the Ullmann condensation, represent a classical and effective method for the synthesis of aminoquinolines from haloquinolines. organic-chemistry.orggatech.edu This approach involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures. organic-chemistry.org The versatility of this reaction allows for the introduction of various amino groups onto the quinoline scaffold.

Recent advancements have focused on developing milder reaction conditions and improving catalyst efficiency. For instance, the use of ligands such as amino acids or oxalic diamides can accelerate the reaction, allowing for the coupling of aryl iodides and bromides under more moderate conditions. researchgate.net Heterogeneous catalysts, like copper oxide supported on mesoporous manganese oxide, have also been explored, offering the advantages of being ligand-free and reusable. gatech.edu These catalysts have demonstrated broad substrate scope and excellent functional group tolerance in C-N bond formation. gatech.edu

In the context of synthesizing 3,8-dichloroquinolin-4-amine, a copper-catalyzed approach would typically involve the reaction of 3,4,8-trichloroquinoline (B1592444) with a suitable amine source. The reactivity of the chlorine atoms at different positions on the quinoline ring can be a critical factor, with the C4 position generally being more susceptible to nucleophilic substitution.

A study on the condensation reaction of 2,4-dichlorobenzo[h]quinoline with naphth-1-ylamine using a CuI catalyst highlights the utility of copper catalysis in functionalizing chloroquinolines. nih.gov While not directly involving this compound, this research demonstrates the principle of copper-catalyzed amination on a related dichlorinated quinoline system.

Advanced Synthetic Transformations

Modern synthetic chemistry offers powerful tools for the construction of complex molecules like quinoline derivatives. Click chemistry and multi-component reactions are at the forefront of these advanced methodologies, enabling the efficient synthesis of diverse molecular architectures.

Application of Click Chemistry in Quinoline Derivative Synthesis

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust and highly efficient method for synthesizing complex quinoline derivatives. researchgate.netresearchgate.net This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne to form a 1,2,3-triazole ring. taylorandfrancis.comorganic-chemistry.orgsphinxsai.com The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.net

The modular nature of click chemistry allows for the facile combination of a quinoline scaffold with various other molecular fragments. researchgate.net For example, quinolines bearing an azide or alkyne functionality can be readily coupled with complementary reaction partners to generate a library of triazole-containing quinoline derivatives. mdpi.comnih.govnih.gov This strategy has been successfully employed to synthesize hybrids of quinoline with other bioactive moieties, such as thiophene, with the aim of developing new therapeutic agents. nih.gov

Several studies have reported the synthesis of novel 1,2,3-triazole incorporated quinoline derivatives using this approach, highlighting its versatility. researchgate.netresearchgate.net The reaction can be carried out using various copper sources, and in some cases, ultrasound irradiation has been used to accelerate the reaction. researchgate.netsemanticscholar.org

Multi-Component Reactions for 4-Aminoquinoline Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. acs.org MCRs are particularly valuable for generating molecular diversity and have been successfully applied to the synthesis of 4-aminoquinoline derivatives. nih.govnih.govcapes.gov.br

One notable example is the Ugi three-component four-center reaction (Ugi-3CR), which has been used to synthesize a series of 4-aminoquinoline γ- and δ-lactams. nih.govresearchgate.net This reaction offers a convergent approach to complex molecules from simple and readily available starting materials. Another powerful MCR is the imidoylative Sonogashira/cyclization cascade, which provides a one-pot, two-stage route to substituted 4-aminoquinolines from o-bromoanilines, alkynes, and isocyanides. acs.orgfrontiersin.org This method is highly flexible, tolerating a variety of substituents on the starting materials. acs.org

The Doebner-von Miller reaction is another classic MCR for quinoline synthesis, involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. iipseries.orgwikipedia.orgrsc.org Variations of this reaction, such as the Doebner reaction, utilize an aldehyde and pyruvic acid to produce quinoline-4-carboxylic acid derivatives. iipseries.orgnih.gov These methods, while established, can sometimes be limited by regioselectivity issues when synthesizing multi-substituted quinolines. semanticscholar.org

Comparative Analysis of Synthetic Routes for Dichloroquinolin-4-amines

The synthesis of dichloroquinolin-4-amines can be approached through several distinct strategies, each with its own set of advantages and limitations. The primary methods include nucleophilic aromatic substitution (SNAr), palladium-catalyzed amination (Buchwald-Hartwig reaction), and to a lesser extent for this specific substitution pattern, cyclization reactions.

Nucleophilic Aromatic Substitution (SNAr) is a common and direct method for introducing an amino group at the 4-position of a quinoline ring. frontiersin.org This typically involves reacting a corresponding 4-chloroquinoline (B167314) derivative, in this case, 3,4,8-trichloroquinoline, with an amine. The reaction is often facilitated by heat or microwave irradiation. frontiersin.orgfrontiersin.org While conceptually simple, the presence of multiple halogen substituents can lead to mixtures of products and may require careful optimization of reaction conditions to achieve regioselectivity. The synthesis of 4-chloro-N,N-dimethylquinolin-7-amine from 4,7-dichloroquinoline serves as a relevant example of this approach.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction) offers a powerful and versatile alternative for the formation of C-N bonds. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction couples aryl halides with amines using a palladium catalyst and a suitable phosphine ligand. libretexts.orgrsc.org It is known for its broad substrate scope and tolerance of various functional groups. acsgcipr.org A key advantage is its ability to couple amines with less reactive aryl chlorides, which can be challenging for traditional SNAr reactions. organic-chemistry.org Studies on the palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines have demonstrated the feasibility of this method for synthesizing substituted chloroquinolin-amines, with yields ranging from 67% to 84% for the desired 4-amino-8-chloroquinoline derivatives. researchgate.netmdpi.com

Catalyst SystemLigandAmineProductYield (%)Reference
Pd(dba)₂BINAPN-(1-Adamantylmethyl)amineN-(1-Adamantylmethyl)-8-chloroquinolin-4-amine67 mdpi.com
Pd(dba)₂BINAPN-[2-(1-Adamantyloxy)ethyl]amineN-[2-(1-Adamantyloxy)ethyl]-8-chloroquinolin-4-amine77 mdpi.com
Pd(dba)₂BINAPN-[2-(1-Adamantyl)-1-methylethyl]amineN-[2-(1-Adamantyl)-1-methylethyl]-8-chloroquinolin-4-amine84 mdpi.com
Pd(dba)₂BINAPN-[1-Adamantyl(phenyl)methyl]amineN-[1-Adamantyl(phenyl)methyl]-8-chloroquinolin-4-amine70 mdpi.com

Copper-Catalyzed Amination (Ullmann Condensation) , as previously discussed, is another viable route. While traditional Ullmann conditions can be harsh, modern modifications with various ligands have made it a milder and more attractive option. gatech.eduresearchgate.net

Comparative Overview:

Synthetic RouteAdvantagesDisadvantages
Nucleophilic Aromatic Substitution (SNAr) Direct, often uses inexpensive reagents.Can require harsh conditions, potential for side products with multiple halogens. frontiersin.orgfrontiersin.org
Palladium-Catalyzed Amination (Buchwald-Hartwig) High functional group tolerance, applicable to less reactive chlorides, generally high yields. organic-chemistry.orgacsgcipr.orgCost of palladium catalyst and ligands, requires inert atmosphere. libretexts.org
Copper-Catalyzed Amination (Ullmann) Lower cost catalyst compared to palladium. gatech.eduCan require high temperatures, sometimes stoichiometric amounts of copper. gatech.edu

Ultimately, the choice of synthetic route for this compound and its analogues depends on factors such as the availability of starting materials, desired scale of the reaction, and the specific functional groups present in the target molecule. For laboratory-scale synthesis where versatility and high yield are paramount, the Buchwald-Hartwig amination often presents the most robust option. For larger-scale industrial applications, the cost-effectiveness of copper-catalyzed methods or optimized SNAr conditions might be more favorable.

Chemical Reactivity and Derivatization of 3,8 Dichloroquinolin 4 Amine

Reactivity of the Amino Group (at Position 4)

The exocyclic amino group at the C4 position of the quinoline (B57606) ring is a key site for derivatization. As a primary amine, it possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to participate in a wide range of reactions typical of aromatic amines.

Common derivatizations include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: While direct alkylation can be challenging and may lead to over-alkylation, it can be achieved under specific conditions. libretexts.org Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amine derivatives.

Schiff Base Formation: Condensation with aldehydes or ketones under dehydrating conditions to form imines (Schiff bases), which can serve as intermediates for further functionalization.

The nucleophilicity of this amino group is modulated by the electronic effects of the quinoline ring system and the halogen substituents. These derivatization reactions are crucial for modifying the molecule's steric and electronic properties, often as a strategy in medicinal chemistry to explore structure-activity relationships.

Reactivity of the Chlorine Substituents (at Positions 3 and 8)

The two chlorine atoms on the quinoline core represent important handles for functionalization through substitution reactions. Their reactivity, however, is not identical due to their distinct electronic environments.

Nucleophilic Substitution Reactions of Halogen Atoms

The chlorine atoms at both the C3 and C8 positions can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr). byjus.com The quinoline ring is an electron-deficient aromatic system, which facilitates the attack of nucleophiles. This allows for the introduction of a diverse array of functional groups, including amines, alkoxides, and thiolates.

Studies on analogous dichloroquinolines, such as 4,8-dichloroquinoline (B1582372), have demonstrated that mono- or di-substitution can be achieved by controlling the reaction conditions and the stoichiometry of the nucleophile. For instance, palladium-catalyzed amination reactions have been successfully employed to substitute chlorine atoms with various amines. mdpi.comresearchgate.net While specific yields for the 3,8-dichloro isomer are not extensively documented, the conditions used for related isomers provide a clear precedent for its reactivity.

Table 1: Representative Conditions for Monoamination of Dichloroquinolines Data based on the analogous 4,8-dichloroquinoline, expected to be applicable to 3,8-dichloroquinolin-4-amine.

Amine NucleophileCatalyst / LigandBaseSolventYield of Mono-substituted ProductReference
2-(1-Adamantyloxy)ethylaminePd(dba)₂ / BINAPt-BuONaDioxane77% mdpi.comresearchgate.net
(1-Adamantylmethyl)aminePd(dba)₂ / BINAPt-BuONaDioxane67% mdpi.comresearchgate.net
N-[2-(1-adamantyl)-1-methylethyl]aminePd(dba)₂ / BINAPt-BuONaDioxane84% mdpi.comresearchgate.net

Mechanistic Insights into Chlorine Displacement Reactions

The displacement of chlorine atoms on the quinoline ring proceeds via the nucleophilic aromatic substitution (SNAr) mechanism. libretexts.orgmasterorganicchemistry.com This is typically a two-step process:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The rate of this reaction is highly dependent on the stability of the Meisenheimer complex. Electron-withdrawing groups positioned ortho or para to the leaving group can delocalize the negative charge through resonance, thereby stabilizing the intermediate and accelerating the reaction. libretexts.orgmasterorganicchemistry.com

In this compound, the reactivity of the two chlorine atoms is expected to differ significantly:

C3-Cl: The chlorine atom at position 3 is on the pyridine (B92270) ring. The electron-withdrawing nature of the ring nitrogen activates this position towards nucleophilic attack. However, unlike positions 2 and 4, the negative charge of the Meisenheimer complex cannot be directly delocalized onto the nitrogen atom through resonance. Its reactivity is thus enhanced relative to halogens on a simple benzene (B151609) ring, but less so than halogens at C2 or C4.

C8-Cl: The chlorine atom at position 8 is on the carbocyclic (benzene) portion of the quinoline system. It is not directly activated by the ring nitrogen via resonance. Its reactivity is therefore expected to be considerably lower than that of the C3-Cl and is more comparable to that of a halogen on a standard chloroaniline derivative.

Therefore, selective substitution of the C3-chlorine is likely achievable under milder conditions, while more forcing conditions would be required to displace the C8-chlorine.

Coupling Reactions of Dichloroquinoline Moieties

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro-substituents on the quinoline ring are suitable electrophiles for these transformations.

Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organic halide, is a widely used method for creating C-C bonds. libretexts.org This reaction can be applied to this compound to introduce aryl or vinyl groups at the C3 and C8 positions.

The catalytic cycle generally involves three key steps:

Oxidative Addition: A Palladium(0) complex reacts with the C-Cl bond.

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center.

Reductive Elimination: The two organic fragments are coupled, regenerating the Pd(0) catalyst.

The reactivity of aryl chlorides in Suzuki couplings is lower than that of bromides or iodides, often requiring more electron-rich and bulky phosphine (B1218219) ligands to facilitate the initial oxidative addition step. libretexts.org By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to achieve either selective mono-coupling or exhaustive di-coupling.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles General conditions applicable for the coupling of this compound.

CatalystLigandBaseSolventTemperatureReference
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O100 °C nih.gov
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O100 °C nih.gov
PdCl₂(dppf)-K₂CO₃DMF80-100 °C dntb.gov.ua

Coordination Chemistry of this compound

The this compound molecule possesses multiple heteroatoms with lone pairs of electrons, making it a potential ligand for coordination to metal ions. The primary coordination sites are the quinoline ring nitrogen (N1) and the exocyclic amino group nitrogen (N4).

Monodentate Coordination: The molecule can act as a simple monodentate ligand, typically coordinating through the more sterically accessible and basic quinoline nitrogen (N1).

Bidentate Chelation: The N1 and N4-amino nitrogens could potentially act together as a bidentate ligand to chelate a single metal ion. However, this would form a five-membered chelate ring, which is a stable arrangement. The coordination potential is well-established in related molecules; for instance, 8-aminoquinoline (B160924) derivatives are classic bidentate chelating agents, and various substituted quinolines have been used to form complexes with metals like silver(I) and copper(II). core.ac.ukresearchgate.net

The formation of such metal complexes can significantly alter the electronic properties and steric profile of the quinoline derivative, a strategy that is sometimes employed in the development of new catalysts or materials. smolecule.com

Formation of Metal Complexes (e.g., with Copper(II))

The quinoline nucleus, particularly with nitrogen and oxygen-containing substituents, is a well-established ligand for transition metals. This compound, possessing a nitrogen atom within the quinoline ring and an exocyclic amino group, can act as a chelating agent, forming stable complexes with metal ions like copper(II). smolecule.com The coordination often involves the ring nitrogen and the amino group, creating a stable chelate ring.

Studies on analogous compounds, such as 4,7-dichloroquinoline (B193633) (DCQ), show that they readily form complexes with copper(II). For instance, large, dark prismatic crystals of a binuclear copper complex, [Cu(4,7-dichloroquinoline)₂]₂Br₄, have been synthesized and analyzed. researchgate.net In this complex, the quinoline derivative coordinates to the Cu(II) center. researchgate.net Similarly, other transition metal complexes with various Schiff base ligands derived from quinolines have been extensively studied, highlighting the capacity of the quinoline scaffold to coordinate with metals like Co(II), Ni(II), and Zn(II). biointerfaceresearch.cominternationaljournalcorner.com The formation of these metal complexes is known to modulate the biological activity of the parent ligand. smolecule.com

Structural Implications of Metal Complexation

The coordination of this compound to a metal center like copper(II) induces significant changes in the molecule's geometry and electronic properties. X-ray diffraction studies on related copper(II)-dichloroquinoline complexes reveal that the metal center can adopt various coordination geometries. researchgate.net A common geometry for Cu(II) is a five-coordinate, strongly distorted square pyramidal arrangement. researchgate.netscirp.org In the [Cu(4,7-dichloroquinoline)₂]₂Br₄ complex, the Cu²⁺ ion is in a distorted square pyramidal geometry, which is further perturbed by electrostatic interactions with bridging bromide ligands. researchgate.net

In other instances, copper complexes can form dinuclear structures with relatively short Cu-Cu distances or adopt a distorted trigonal bipyramidal geometry. acs.orgbohrium.com For other metals, such as chromium(III) and nickel(II), a six-coordinate octahedral geometry is often observed. scirp.org

From an electronic standpoint, metal complexation leads to a redistribution of electron density. In the case of the Cu(II)-DCQ bromide complex, an internal redox process occurs where the metal is slightly reduced, and the bromide ligands are partially oxidized. researchgate.net This charge transfer is a result of the relative energy levels of the metal and ligand orbitals, where antibonding orbitals gain significant ligand-like character. researchgate.net Such electronic modifications are crucial as they can influence the reactivity and interaction of the complex with biological targets.

Table 1: Coordination Geometries in Quinoline-Metal Complexes This table is generated based on data from related quinoline compounds.

Metal Ion Ligand System Coordination Geometry Reference
Cu(II) 4,7-Dichloroquinoline Distorted Square Pyramidal researchgate.net
Cu(II) 5-Aminomethyl- acs.organeN4 Square-Based Pyramidal scirp.org
Cu(II) 8-Hydroxyquinoline Schiff Base Dinuclear, Short Cu-Cu distance acs.org
Ni(II) 5-Aminomethyl- acs.organeN4 Octahedral scirp.org
Cr(III) 5-Aminomethyl- acs.organeN4 Octahedral scirp.org
Cu(II) Ternary Schiff Base Distorted Trigonal Bipyramidal bohrium.com

Functionalization and Hybrid Molecule Synthesis

The this compound scaffold is a valuable starting point for creating more complex molecules through functionalization and hybridization. These strategies aim to combine the quinoline core with other pharmacologically active moieties to develop new chemical entities with potentially enhanced or novel biological activities.

Synthesis of Novel Quinoline-Based Hybrids with Other Bioactive Moieties

Molecular hybridization is a prominent strategy in drug discovery, and the 4-aminoquinoline (B48711) structure is a frequent participant. researchgate.netfuture-science.com This involves covalently linking the 4-aminoquinoline core to other bioactive fragments, such as other heterocyclic systems or scaffolds with known biological efficacy. researchgate.netnih.gov

Common synthetic approaches include:

Coupling Reactions: The amino group at the C-4 position can be used as a handle for coupling reactions. For example, derivatives of 4,7-dichloroquinoline are reacted with various amines or other nucleophiles to create hybrids. future-science.comnih.gov

Click Chemistry: The Huisgen 1,3-dipolar cycloaddition, a "click" reaction, is used to link a quinoline moiety (functionalized with an azide (B81097) or alkyne) to another molecule. future-science.comsemanticscholar.org This method is highly efficient and often proceeds under mild conditions, sometimes enhanced by ultrasound irradiation. semanticscholar.org

Multicomponent Reactions: One-pot reactions involving multiple starting materials can be employed to build complex hybrid structures efficiently. nih.gov

Examples of bioactive moieties that have been hybridized with the 4-aminoquinoline scaffold include sulfonamides, future-science.com pyrano[2,3-c]pyrazoles, researchgate.net and fragments of other established drugs like artemisinin. nih.gov

Table 2: Examples of Hybridization Strategies for Quinoline Scaffolds This table is generated based on data from related quinoline compounds.

Quinoline Starting Material Hybridized Moiety Linking Strategy Reference
4,7-Dichloroquinoline Sulfonamides Nucleophilic Substitution future-science.com
4-Aminoquinoline Pyrano[2,3-c]pyrazole Conjugation researchgate.net
4,7-Dichloroquinoline (2R,3S)-N-Benzoyl-3-phenylisoserine Amide/Ester Coupling, Click Chemistry nih.gov
N-(7-chloroquinolin-4-yl) alkyldiamines 2-Imino-thiazolidin-4-one Side-chain modification researchgate.net
4,7-Dichloroquinoline Cinnamic acid Combination nih.gov

Derivatization through Alkylation and Hydrazination

Further diversification of the this compound structure can be achieved through reactions like alkylation and hydrazination.

Alkylation: The nitrogen atoms in the 4-aminoquinoline scaffold, particularly the exocyclic amino group, are nucleophilic and can be readily alkylated. The reaction of 4-chloro-7-substituted-quinolines with various primary or secondary amines (mono/dialkyl amines) under heating leads to the formation of N-alkylated 4-aminoquinoline derivatives. nih.gov This nucleophilic aromatic substitution reaction typically involves heating the chloroquinoline with an excess of the desired amine. nih.govscholaris.ca This method allows for the introduction of diverse side chains, which can significantly influence the molecule's physicochemical properties and biological activity.

Hydrazination: The reactivity of the chlorine atoms on the quinoline ring allows for nucleophilic substitution by hydrazine (B178648) or its derivatives. For instance, reacting 4,7-dichloroquinoline with thiosemicarbazide (B42300) (a hydrazine derivative) results in the substitution of the chlorine at the C-4 position to yield 7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine, demonstrating the feasibility of introducing hydrazine-like moieties. semanticscholar.org These derivatives can serve as intermediates for synthesizing further complex heterocyclic systems fused or linked to the quinoline core.

Structural Elucidation and Advanced Characterization of 3,8 Dichloroquinolin 4 Amine

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In ¹H NMR spectroscopy of quinoline (B57606) derivatives, the aromatic protons typically appear in the range of δ 7.0–9.0 ppm. For a related compound, 4,7-dichloro-8-aminoquinoline, the aromatic protons were observed as multiplets in the δ 7.40-7.50 ppm region, while the amino protons (-NH₂) appeared as a broad singlet at 5.39 ppm. scholaris.ca The specific chemical shifts and coupling constants for the protons in 3,8-dichloroquinolin-4-amine would be influenced by the positions of the chloro and amino substituents on the quinoline ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 4,7-dichloro-8-aminoquinoline, the carbon signals were found in the range of δ 111.9-147.6 ppm. scholaris.ca Similar to ¹H NMR, the exact chemical shifts for the carbons in this compound would be characteristic of its specific substitution pattern.

Table 1: Representative NMR Data for a Related Dichloroaminoquinoline

Nucleus Chemical Shift (ppm)
¹H 7.40-7.50 (m, 3H, CAr), 5.39 (br s, 2H, -NH₂)
¹³C 147.6, 142.8, 141.0, 139.2, 129.0, 125.7, 121.7, 115.6, 111.9

Data for 4,7-dichloro-8-aminoquinoline. scholaris.ca

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

FAB-MS (Fast Atom Bombardment-Mass Spectrometry): This soft ionization technique is suitable for polar and thermally labile molecules, providing the molecular ion peak with minimal fragmentation. miamioh.edu

LCMS (Liquid Chromatography-Mass Spectrometry): LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govresearchgate.net It is widely used for the analysis of complex mixtures and can provide both molecular weight and structural information. nih.gov In the analysis of primary aromatic amines, LC-MS/MS operated in electrospray ionization positive ion multi-reaction monitoring (MRM) mode has been shown to be highly effective. nih.gov

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight): MALDI-TOF is another soft ionization technique particularly useful for analyzing large molecules. miamioh.edu High-resolution mass spectrometry (HRMS) using MALDI-TOF can provide highly accurate mass measurements, allowing for the determination of the elemental formula. mdpi.com For instance, the HRMS of a related chloroquinoline derivative, N-[2-(1-adamantyl)-1-methylethyl]-8-chloroquinolin-4-amine, showed a calculated (M+H)⁺ of 355.1941 and an observed value of 355.1978. mdpi.com

Table 2: Mass Spectrometry Techniques and Their Applications

Technique Ionization Method Key Information Provided
FAB-MS Soft Molecular Weight
LCMS Soft (e.g., ESI) Molecular Weight, Separation of Mixtures
MALDI-TOF Soft High-Resolution Molecular Weight, Elemental Composition

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. uomustansiriyah.edu.iq

N-H Stretching: Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.orglibretexts.orgorgchemboulder.com The presence of two bands is due to symmetric and asymmetric stretching vibrations. libretexts.org

N-H Bending: A characteristic N-H bending vibration for primary amines is observed around 1600 cm⁻¹. libretexts.org

C-N Stretching: The C-N stretching absorption for aromatic amines is typically found in the range of 1200-1350 cm⁻¹. libretexts.orgorgchemboulder.com

C-Cl Stretching: The C-Cl stretching vibration generally appears in the region of 600-800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amino (-NH₂) N-H Stretch 3300-3500 (two bands)
Amino (-NH₂) N-H Bend ~1600
Aromatic C-N C-N Stretch 1200-1350
Chloro (-Cl) C-Cl Stretch 600-800

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. sci-hub.se

For aromatic amines, the lone pair of electrons on the nitrogen atom interacts with the π-electron system of the aromatic ring, which shifts the absorption to longer wavelengths. libretexts.org While simple alkyl amines absorb around 200 nm, arylamines like aniline (B41778) have an absorption maximum (λ_max) around 280 nm. libretexts.org The specific λ_max for this compound would be influenced by the extended conjugated system of the quinoline ring and the electronic effects of the chloro and amino substituents. The presence of chromophores, or light-absorbing groups, within a molecule gives rise to characteristic absorbance bands. sci-hub.se

Infrared (IR) Spectroscopy

Crystallographic Analysis

Crystallographic analysis provides definitive proof of a molecule's three-dimensional structure in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid. nih.gov This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov

The process involves several key steps:

Crystal Growth: A high-quality single crystal of the compound is grown.

Data Collection: The crystal is mounted on a diffractometer, and diffraction data are collected. rsc.org

Structure Solution and Refinement: The collected data are used to solve the crystal structure, typically using direct methods, and then refined to obtain accurate atomic coordinates, bond lengths, and bond angles. rsc.orgresearchgate.net

The resulting structural information provides a detailed picture of the molecule's conformation, as well as intermolecular interactions such as hydrogen bonding and π-π stacking in the crystal lattice. rsc.org This information is crucial for understanding the compound's physical properties and how it interacts with other molecules.

Analysis of Crystal Systems and Space Groups

A definitive assignment of the crystal system and space group for this compound requires single-crystal X-ray diffraction analysis, which has not been reported in the available literature. However, an analysis of similar chlorinated quinoline structures provides insight into common packing preferences.

Many substituted quinolines crystallize in the monoclinic or orthorhombic systems. For instance, a comprehensive Cambridge Structural Database (CSD) survey of various chlorinated quinolines revealed a strong preference for the monoclinic crystal system , with the P2₁/c (or its non-standard setting P2₁/n) space group being particularly common. This prevalence is observed in the crystal structures of related compounds such as:

4,7-Dichloroquinoline (B193633) , which crystallizes in the monoclinic system with the space group P2₁/n iucr.org.

A copper(II) complex containing 8-amino-5,7-dichloroquinoline also exhibits a monoclinic crystal system, belonging to the C2/c space group uab.cat.

The crystal structure of 8-azaniumylquinolinium tetrachloridozincate(II) , derived from 8-aminoquinoline (B160924), is reported to be monoclinic with a P2₁/n space group researchgate.net.

Conversely, some derivatives, like 2,4-dichloro-7,8-dimethylquinoline , adopt an orthorhombic crystal system nih.gov. Given these precedents, it is plausible that this compound would crystallize in one of these common, relatively low-symmetry systems.

Table 1: Crystal System and Space Group of Related Dichloroquinoline Compounds

Compound Crystal System Space Group
4,7-Dichloroquinoline iucr.org Monoclinic P2₁/n
(8-Amino-5,7-dichloroquinoline)dinitratocopper(II) uab.cat Monoclinic C2/c
2,4-Dichloro-7,8-dimethylquinoline nih.gov Orthorhombic Pbca

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The molecular structure of this compound features several functional groups capable of engaging in a variety of non-covalent interactions that dictate its crystal packing.

Hydrogen Bonding: The primary amine (-NH₂) group at the C4 position is a potent hydrogen bond donor, while the pyridinic nitrogen atom (N1) is a hydrogen bond acceptor. This allows for the formation of robust intermolecular hydrogen bonds of the N—H···N type, which are common in aminoquinoline structures. These interactions can lead to the formation of dimers, chains, or more complex sheet-like architectures researchgate.net. The amine group's hydrogen atoms can also form weaker N—H···Cl hydrogen bonds with the chlorine atoms of neighboring molecules.

Table 2: Potential Intermolecular and Intramolecular Interactions in this compound

Interaction Type Donor Acceptor Potential Role in Crystal Packing
Hydrogen Bond Amino group (N-H) Pyridinic Nitrogen (N) Formation of primary structural motifs (dimers, chains)
Amino group (N-H) Chlorine (Cl) Secondary stabilization of the crystal lattice
Halogen Bond Chlorine (C-Cl) Pyridinic Nitrogen (N) or Chlorine (Cl) Directional interactions influencing molecular arrangement

| π-π Stacking | Quinoline ring (π-system) | Quinoline ring (π-system) | Efficient packing and stabilization of the solid state |

Computational and Theoretical Chemistry Studies of 3,8 Dichloroquinolin 4 Amine

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic behavior of 3,8-dichloroquinolin-4-amine. These theoretical studies offer a microscopic view of the compound's reactivity and stability.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's excitability and its ability to participate in chemical reactions. irjweb.comwuxibiology.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to be excited. irjweb.com For quinoline (B57606) derivatives, this analysis helps in understanding their electronic transitions and charge transfer properties. researchgate.netresearchgate.net The HOMO and LUMO energies are calculated using methods like DFT to predict the electron-donating and electron-accepting capabilities of the molecule, respectively. scirp.orgresearchgate.net

Computational ParameterDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept an electron.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap suggests higher chemical reactivity. irjweb.com

Hartree-Fock and Semi-Empirical Methods

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method used to approximate the many-electron Schrödinger equation. unifap.br It provides a good starting point for more complex calculations and is often used with various basis sets to study the electronic structure and properties of molecules like quinoline derivatives. scirp.orgthescipub.com While computationally more demanding than semi-empirical methods, HF calculations can provide valuable insights into molecular orbitals and energies. researchgate.netarxiv.org

Semi-empirical methods, such as PM3, offer a faster computational alternative by incorporating experimental parameters to simplify calculations. These methods are particularly useful for large molecules and for preliminary screenings of molecular properties. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein. jscimedcentral.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. jscimedcentral.comnih.gov

Prediction of Binding Modes with Potential Biological Targets

Molecular docking studies are used to predict how this compound and its derivatives might interact with various biological targets, such as enzymes and receptors. smolecule.comcore.ac.uk For instance, derivatives of similar quinoline compounds have been docked into the active sites of proteins like DNA gyrase and human AKT1 to predict their binding modes. nih.govnih.gov These simulations help in identifying the most stable binding conformations and the key residues involved in the interaction. core.ac.ukunito.it The process often involves generating a set of possible orientations and conformations of the ligand within the protein's binding site and then scoring them based on their predicted binding affinity. jscimedcentral.com

Analysis of Ligand-Protein Interactions and Binding Energies

Once a binding mode is predicted, a detailed analysis of the ligand-protein interactions is performed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. nih.govcambridgemedchemconsulting.comresearchgate.net The binding energy, a measure of the strength of the interaction, is also calculated. thescipub.com For example, in studies of quinoline derivatives, the interactions with specific amino acid residues in the binding pocket are analyzed to understand the basis of their biological activity. thescipub.comnih.gov These analyses provide crucial information for the rational design of more potent and selective inhibitors. jscimedcentral.com

Interaction TypeDescription
Hydrogen Bonds An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a cornerstone of computational biology and chemistry, providing atomic-level insights into the dynamic behavior of molecules over time. nih.govresearchgate.net For a compound like this compound, MD simulations are instrumental in understanding its conformational flexibility and its interaction with biological macromolecules, such as proteins or nucleic acids. These simulations model the physical movements of atoms and molecules, governed by a force field that describes their interactions. researchgate.net

In the context of drug discovery, MD simulations are frequently employed to assess the stability of a ligand-receptor complex. researchgate.net For instance, if this compound were identified as a potential inhibitor of a specific enzyme, MD simulations could be performed on the docked complex. The simulation would track the conformational changes of both the ligand and the protein's active site over a set period, typically in nanoseconds, to confirm that the binding mode predicted by molecular docking is stable. rsc.orgnih.gov Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the persistence of intermolecular interactions (e.g., hydrogen bonds) are analyzed to validate the stability of the complex. researchgate.net Such studies have been widely applied to various quinoline derivatives to confirm their potential as inhibitors for targets in cancer and other diseases. rsc.orgnih.gov

The following table illustrates the type of data that can be generated from an MD simulation analysis to assess the stability of a protein-ligand complex.

Table 1: Representative Data from a 100 ns Molecular Dynamics Simulation

Analysis MetricDescriptionExemplary Finding for a Stable Complex
RMSD of LigandMeasures the average deviation of the ligand's atoms from a reference structure over time.Low and stable RMSD (e.g., < 2.0 Å) after initial equilibration, indicating the ligand remains in a consistent binding pose.
RMSF of Protein ResiduesMeasures the fluctuation of individual amino acid residues around their average positions.Lower fluctuations for residues in the binding pocket compared to loop regions, suggesting the ligand stabilizes the active site.
Hydrogen Bond AnalysisTracks the formation and breakage of hydrogen bonds between the ligand and protein.Key hydrogen bonds identified in docking are maintained for a high percentage (e.g., > 80%) of the simulation time.
Radius of Gyration (Rg)Indicates the compactness of the protein structure over time.A stable Rg value suggests the protein's overall folding remains intact and is not disrupted by ligand binding.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in the development of therapeutic agents to reduce the high attrition rates in later stages. nih.gov In silico ADMET profiling provides a rapid and cost-effective means to evaluate the drug-likeness of compounds like this compound before committing to expensive and time-consuming experimental assays. healthinformaticsjournal.comresearchgate.net Numerous computational tools and web servers are available to predict a wide range of pharmacokinetic and toxicity endpoints. nih.govgreenstonebio.comsimulations-plus.comscbdd.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with a specific property, such as biological activity or a pharmacokinetic endpoint. For quinoline derivatives, both 2D- and 3D-QSAR studies have been successfully used to develop predictive models for anticancer, antimalarial, and other activities. bohrium.comnih.gov These models are built using a training set of compounds with known properties. Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques are used to create an equation that links calculated molecular descriptors (the "structure") to the observed property (the "activity"). nih.gov The predictive power of a QSAR model is rigorously assessed through internal and external validation procedures. bohrium.comnih.gov

Graph Neural Networks (GNNs) have emerged as a powerful deep learning approach for ADMET prediction. mdpi.com Unlike traditional QSAR, which requires the manual calculation and selection of molecular descriptors, GNNs can learn directly from the graph structure of a molecule, where atoms are nodes and bonds are edges. scispace.com Architectures like Message Passing Neural Networks (MPNNs) or Graph Isomorphism Networks (GINs) process information from a molecule's graph to generate a learned representation, which is then used to predict properties. scispace.comacs.org This approach has proven highly effective and is used by state-of-the-art platforms like ADMET-AI and ADMETlab 3.0 to predict dozens of ADMET endpoints with high accuracy. scbdd.comoup.com

The foundation of a predictive QSAR model is the selection of relevant molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. For a compound like this compound, a wide array of descriptors can be calculated. redalyc.org

Table 2: Common Molecular Descriptors for ADMET Profiling

Descriptor ClassExample DescriptorsRelevance
PhysicochemicalMolecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA)Crucial for predicting absorption, permeability (e.g., Lipinski's Rule of Five), and distribution. healthinformaticsjournal.commdpi.com
ConstitutionalNumber of atoms, Number of rings, Number of rotatable bondsRelates to molecular size, flexibility, and oral bioavailability. mdpi.com
ElectronicDipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energyDescribes charge distribution and chemical reactivity, which can influence metabolic stability and target interactions. redalyc.orgmdpi.com
TopologicalWiener index, Balaban index, Kier & Hall connectivity indicesEncodes information about molecular branching and connectivity, useful in modeling various properties.

A predictive model's reliability is judged by its statistical parameters. For a hypothetical QSAR model developed for a series of quinoline derivatives, the validation metrics would be presented as follows.

Table 3: Exemplary Statistical Validation of a Hypothetical QSAR Model

Statistical ParameterSymbolAcceptable ValueDescription
Squared Correlation Coefficient> 0.8Measures the goodness-of-fit for the training set.
Leave-One-Out Cross-Validated R²q² or R²cv> 0.5Assesses the internal predictive ability of the model. bohrium.com
External Validation R²R²pred or R²ext> 0.6Evaluates the model's ability to predict the properties of an independent test set. nih.gov
Standard Error of EstimateSEELowIndicates the absolute error in the predicted values. bohrium.com

Using such validated models, a comprehensive ADMET profile for this compound can be generated.

Table 4: Predicted ADMET Profile for this compound (Illustrative)

CategoryPropertyPredicted OutcomeInterpretation
AbsorptionHuman Intestinal Absorption (HIA)GoodLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PenetrationLow ProbabilityUnlikely to cross into the central nervous system, potentially avoiding CNS side effects. acs.org
DistributionPlasma Protein Binding (PPB)HighA significant fraction of the compound may bind to plasma proteins, affecting its free concentration.
MetabolismCYP2D6 InhibitorYesPotential for drug-drug interactions with other drugs metabolized by this enzyme. mdpi.com
CYP3A4 SubstrateNoLess likely to be metabolized by the most common drug-metabolizing enzyme.
ExcretionRenal Organic Cation Transporter (OCT2) SubstrateNoNot likely to be actively secreted by renal transporters.
ToxicityAmes MutagenicityNon-mutagenicLow risk of causing genetic mutations.
hERG InhibitionHigh RiskPotential risk of cardiotoxicity, a common concern for quinoline-based compounds.

Computational Methodologies for ADMET Prediction (e.g., QSAR, Graph Neural Networks)

Advanced Theoretical Methodologies

Beyond standard simulations and predictions, advanced theoretical methods can provide a more profound understanding of the fundamental electronic and bonding characteristics of this compound.

Energy Decomposition Analysis (EDA) is a powerful quantum chemical method used to dissect the interaction energy between two molecular fragments into physically meaningful components. rsc.org Typically, the total interaction energy is broken down into terms such as electrostatic interaction, Pauli repulsion (exchange-repulsion), and orbital interaction (polarization and charge transfer). rsc.orgnih.gov

For this compound, EDA would be particularly valuable for studying non-covalent interactions, such as hydrogen bonding involving the 4-amino group or halogen bonding involving the chlorine atoms. The chlorine atoms on the quinoline ring can exhibit a "σ-hole," a region of positive electrostatic potential, allowing them to act as halogen bond donors. mdpi.com EDA can quantify the nature of these interactions, revealing whether they are primarily driven by electrostatics, orbital interactions, or dispersion forces. nih.gov Such analyses have been applied to understand bonding in various halogenated systems and other complexes involving quinoline. rsc.orgnih.gov

Multireference Perturbation Theory (MRPT) is designed to handle these challenging cases. kyushu-u.ac.jpacs.org It begins with a more flexible reference wavefunction, such as one from a Complete Active Space Self-Consistent Field (CASSCF) calculation, which correctly describes the static correlation within a chosen "active space" of orbitals. It then uses perturbation theory to account for the remaining "dynamical" correlation. kyushu-u.ac.jp For this compound, MRPT methods could be essential for accurately calculating its electronic excited states (relevant to photophysical properties) or for studying reaction pathways that involve bond breaking or formation, where the electronic structure can become complex. acs.org

Biological Activity and Molecular Mechanism Research of 3,8 Dichloroquinolin 4 Amine and Derivatives in Vitro & in Silico

In Vitro Assays for Bioactivity Screening

In vitro assays are fundamental in the preliminary assessment of the biological activity of novel chemical entities. These controlled laboratory experiments provide crucial data on the potential efficacy of compounds against specific biological targets.

The antiproliferative potential of quinoline (B57606) derivatives has been extensively evaluated against various human cancer cell lines. These studies aim to identify compounds that can inhibit the growth of cancer cells, a hallmark of potential anticancer agents.

Derivatives of 4-aminoquinoline (B48711) have demonstrated significant antiproliferative activity. For instance, a series of novel 4-aminoquinoline derivatives were synthesized and tested against the MCF-7 breast cancer cell line. farmaceut.orgresearchgate.net Seventeen of these compounds exhibited higher activity than the reference drug doxorubicin. farmaceut.orgresearchgate.net Specifically, compounds like 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine and N-(4-(4-aminophenylsulfonyl)phenyl)-7-chloroquinolin-4-amine were found to be two to three times more potent than doxorubicin. farmaceut.orgresearchgate.net The cytotoxic effects of some quinoline derivatives have been linked to the induction of apoptosis in cancer cells while showing minimal toxicity to normal cells. Further studies on novel 3,4-dihydrobenzo rsc.orgmdpi.comimidazo[1,2-a] mdpi.comslideshare.netrsc.orgtriazine derivatives showed concentration-dependent inhibition of proliferation against human colorectal adenocarcinoma cell lines (CaCo-2 and HT-29) and a human dermal microvascular endothelial cell line (HMVEC-d). d-nb.info

Table 1: Antiproliferative Activity of Selected Quinoline Derivatives

Compound Cell Line IC50 (µM) Reference
7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine MCF-7 More potent than Doxorubicin farmaceut.orgresearchgate.net
N-(7-(trifluoromethyl)quinolin-4-yl)quinolin-3-amine MCF-7 More potent than Doxorubicin farmaceut.orgresearchgate.net
2-methyl-N-(7-trifluoromethyl)quinolin-4-yl)quinolin-3-amine MCF-7 More potent than Doxorubicin farmaceut.orgresearchgate.net
N-(4-(4-aminophenylsulfonyl)phenyl)-7-chloroquinolin-4-amine MCF-7 More potent than Doxorubicin farmaceut.orgresearchgate.net
QTZ05 (a lH-pyrazolo[3,4-b]quinolin-3-amine derivative) HCT-116 2.3 researchgate.net
QTZ05 (a lH-pyrazolo[3,4-b]quinolin-3-amine derivative) HT-29 10.2 researchgate.net

The emergence of multidrug-resistant bacterial strains necessitates the development of new antimicrobial agents. Quinoline derivatives have long been recognized for their antibacterial properties.

Newly synthesized quinoline derivatives have shown excellent minimum inhibitory concentration (MIC) values against a panel of bacterial strains including Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Some isatin-quinoline conjugates have demonstrated significant biocidal activity with lower MICs than the first-line drugs chloramphenicol (B1208) and ampicillin (B1664943) against clinical isolates of multidrug-resistant bacteria. nih.gov In silico and in vitro studies of certain quinoline derivatives have identified them as potential inhibitors of the MexB protein in P. aeruginosa, a key component of a multidrug efflux pump. impactfactor.org

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

Derivative Class Bacterial Strain MIC (µg/mL) Reference
Quinoline derivatives Bacillus cereus 3.12 - 50 nih.gov
Quinoline derivatives Staphylococcus aureus 3.12 - 50 nih.gov
Quinoline derivatives Pseudomonas aeruginosa 3.12 - 50 nih.gov
Quinoline derivatives Escherichia coli 3.12 - 50 nih.gov
Isatin-Quinoline Conjugates Clinical Isolates (MRSA, etc.) Lower than ampicillin & chloramphenicol nih.gov
QS-3 (a quinoline-sulfonamide hybrid) Pseudomonas aeruginosa 64 rsc.org

Quinoline-based compounds, most notably chloroquine (B1663885), have been mainstays in the treatment of malaria, a parasitic disease caused by Plasmodium species. slideshare.netjocpr.com Research continues to explore new quinoline derivatives to combat drug-resistant strains of the parasite.

Derivatives of 4-aminoquinoline have been synthesized and evaluated for their in vitro antiplasmodial activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. scholaris.caresearchgate.net Several side-chain modified 4-aminoquinolines have shown superior antimalarial activity against resistant strains compared to chloroquine. researchgate.net The anti-malarial action of quinolines is often attributed to their ability to interfere with the detoxification of heme in the parasite's food vacuole. nih.govsmolecule.com Novel 3-substituted chloroquine derivatives have shown potent activity, with some compounds exhibiting IC50 values in the same order of magnitude as chloroquine against sensitive strains. scholaris.ca

**Table 3: Anti-Parasitic Activity of Selected Quinoline Derivatives against *P. falciparum***

Derivative Strain IC50 (nM) Reference
4-chlorobenzamido-CQ derivative Dd2 (CQR) ~1190 scholaris.ca
Chloroquine (CQ) 3D7 (CQS) 21 ± 5 scholaris.ca
Chloroquine (CQ) Dd2 (CQR) 170 ± 17 scholaris.ca
Aminoquinoline-pyrimidine hybrids D6 (CQS) 12 - 100 acs.org
Aminoquinoline-pyrimidine hybrids W2 (CQR) 16 - 9830 acs.org

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. Several quinoline derivatives have been identified as potent inhibitors of this enzyme.

A series of novel quinoline derivatives demonstrated significant α-glucosidase inhibitory potential, with some compounds being exceptionally potent, exhibiting IC50 values much lower than the standard drug, acarbose. rsc.orgrsc.org For example, certain hydrazone derivatives carrying quinoline and oxadiazole backbones showed IC50 values in the micromolar range. rsc.org Kinetic studies have revealed that these compounds can act as competitive or non-competitive inhibitors of the enzyme. nih.gov The inhibitory action is often rationalized through molecular docking studies which show favorable interactions with the active site of α-glucosidase. rsc.org

Table 4: α-Glucosidase Inhibitory Activity of Selected Quinoline Derivatives | Derivative Class | IC50 (µM) | Reference | |---|---|---|---| | Quinoline-oxadiazole hydrazones | 2.60 - 102.12 | rsc.org | | Pyrano[3,2-c]quinoline derivative (6e) | 63.7 ± 0.5 | nih.gov | | 2-(quinoline-2-ylthio)acetamide derivative (10c) | 0.180 | nih.gov | | Quinoline linked benzothiazole (B30560) hybrid (8h) | 38.2 ± 0.3 | researchgate.net | | Quinoline–1,3,4-oxadiazole conjugate (4i) | 15.85 | nih.gov |

Anti-Parasitic Activity (e.g., against Plasmodium falciparum)

Molecular Mechanism Investigations (In Vitro & In Silico)

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents. A combination of in vitro experiments and in silico computational studies helps to elucidate these mechanisms.

The diverse biological activities of quinoline derivatives stem from their ability to interfere with various essential cellular processes.

In the context of antimicrobial activity, quinoline derivatives have been shown to function as inhibitors of peptide deformylase (PDF), an essential bacterial enzyme, and as disruptors of the fungal cell wall. nih.gov Molecular dynamics simulations have provided insights into the stable binding of these compounds to the active site of PDF. nih.gov For their anti-parasitic action, a primary mechanism for 4-aminoquinolines like chloroquine is the inhibition of hemozoin biocrystallization in the malaria parasite. nih.govnih.gov These drugs are believed to accumulate in the parasite's acidic food vacuole and form a complex with heme, preventing its detoxification into hemozoin and leading to parasite death due to the buildup of toxic free heme. nih.gov In anticancer applications, quinoline derivatives have been found to induce apoptosis and cause cell cycle arrest, for instance, at the G2/M phase. researchgate.net Some derivatives also inhibit tubulin polymerization, a critical process for cell division. researchgate.net The mechanism of α-glucosidase inhibition involves the binding of quinoline derivatives to the active site of the enzyme, as suggested by molecular docking studies, thereby preventing the breakdown of complex carbohydrates into glucose. rsc.org

Inhibition of Nucleic Acid or Protein Synthesis

The ability of quinoline derivatives to interfere with the fundamental cellular processes of nucleic acid and protein synthesis is a key area of investigation for their potential as therapeutic agents. Quinolones, a class of compounds related to quinolines, are well-known for their ability to inhibit DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase. sigmaaldrich.combiomol.comwikipedia.org These enzymes are crucial for relaxing the supercoiled DNA, a necessary step for replication. sigmaaldrich.combiomol.com While specific studies on 3,8-dichloroquinolin-4-amine are not prevalent, research on analogous compounds provides significant insights.

For instance, a series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives were found to inhibit both DNA and RNA synthesis at higher concentrations in cancer cell lines. mdpi.com Furthermore, studies on 4,7-dichloroquinoline (B193633) have indicated that its antimalarial action is partly attributed to the inhibition of nucleic acid synthesis. The closely related analog, 4-amino-6,8-dichloroquinoline, has been shown to inhibit enzymes involved in the biosynthesis of nucleic acids by binding to their active sites. This suggests that the dichloro-substitution pattern on the quinoline ring is compatible with the inhibition of nucleic acid synthesis. The general mechanism for many quinoline-based compounds involves intercalation into the DNA helix or direct inhibition of the enzymes essential for replication and transcription. sigmaaldrich.combiomol.com

While the direct inhibition of protein synthesis is a known mechanism for some antibiotics, it is a less commonly cited primary mechanism for 4-aminoquinolines. researchgate.net However, by disrupting DNA and RNA synthesis, a downstream effect on protein production is an inevitable consequence.

Induction of Apoptosis and Cell Cycle Arrest

The induction of programmed cell death (apoptosis) and the halting of the cell division cycle are critical mechanisms for anticancer agents. Several 4-aminoquinoline derivatives have demonstrated the ability to trigger these processes in cancer cells.

Research on 7-chloro-(4-thioalkylquinoline) derivatives has shown that these compounds can induce apoptosis and cause an accumulation of cells in the G0/G1 phase of the cell cycle in leukemia cells. mdpi.com Similarly, a study on 3,7-dichloroquinolin-8-carbonyl chloride in MCF-7 breast cancer cells revealed a dose-dependent increase in apoptotic markers and cell cycle arrest at the G0/G1 phase. The analog 7,8-dimethoxyquinolin-4-amine (B1391813) has also been noted for its potential to induce apoptosis and disrupt cell cycle progression.

Flow cytometry analysis is a common method to detect these effects. For example, treatment of breast cancer cells with a fused benzo[h]chromeno[2,3-d]pyrimidine, which contains a quinoline-like structure, led to a significant increase in the percentage of apoptotic cells and cell cycle arrest. mdpi.com The molecular machinery of apoptosis is complex, often involving the activation of caspases and the regulation of pro-apoptotic and anti-apoptotic proteins. nih.govmdpi.com For instance, a novel dichlorophenoxy derivative was found to induce apoptosis through the cleavage of caspases-8, -9, and -3. researchgate.net Given the cytotoxic effects observed in analogs, it is plausible that this compound could also function through the induction of apoptosis and cell cycle arrest, a hypothesis that warrants direct experimental validation.

Interactions with Heme Detoxification Pathways (e.g., Hemozoin Formation)

A primary and well-established mechanism of action for 4-aminoquinoline antimalarials is the interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum. researchgate.netplos.org The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme. plos.org To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin. researchgate.netplos.org

4-aminoquinolines are believed to accumulate in the parasite's food vacuole and inhibit hemozoin formation. nih.govasm.org This leads to a buildup of toxic free heme, which can damage cell membranes and lead to the parasite's death. nih.gov The interaction is thought to involve the 4-aminoquinoline molecule binding to heme, preventing its incorporation into the growing hemozoin crystal. tandfonline.com

Numerous studies have demonstrated the ability of various 4-aminoquinoline derivatives to inhibit the formation of β-hematin (the synthetic equivalent of hemozoin) in vitro. nih.govscienceopen.comscielo.brnih.gov A strong correlation has often been found between a compound's ability to inhibit hemozoin formation and its antiplasmodial activity, particularly against chloroquine-sensitive strains. nih.gov The 7-chloro substituent on the quinoline ring is considered a crucial feature for this activity. nih.govnih.gov While direct experimental data for this compound is not available, its structural similarity to active 4-aminoquinolines suggests it would likely interfere with this pathway. The presence of chlorine at the 8-position, however, could influence its efficacy, as substitutions at this position in the related 8-aminoquinoline (B160924) series have been shown to affect activity. who.int

Binding Studies with Key Biological Macromolecules (e.g., Lactate (B86563) Dehydrogenase, Dimeric Hematin (B1673048), Proteins)

To exert their biological effects, small molecules like this compound must interact with specific biological macromolecules. In silico docking studies and in vitro binding assays are crucial for elucidating these interactions.

Dimeric Hematin: As an extension of their role in heme detoxification, 4-aminoquinolines are known to bind to dimeric hematin (Fe(III)-protoporphyrin IX dimer), a key intermediate in hemozoin formation. Docking studies with various 4-aminoquinoline analogs have shown that they form stable complexes with dimeric hematin. nih.govresearchgate.net The aromatic quinoline ring often stacks parallel to the porphyrin ring of hematin, an interaction driven primarily by hydrophobic forces. nih.gov These interactions are believed to cap the growing hemozoin crystal, thus inhibiting its formation. tandfonline.com

Lactate Dehydrogenase (LDH): Plasmodium falciparum lactate dehydrogenase (PfLDH) is another potential target for quinoline-based antimalarials. loinc.org Some studies have suggested that quinoline derivatives can bind to the NADH-binding site of PfLDH, potentially disrupting the parasite's energy metabolism. nih.govresearchgate.netijpsdronline.com However, the inhibition of PfLDH by many 4-aminoquinolines, including chloroquine, is generally considered to be weak. nih.govscienceopen.com

Other Proteins: The biological activity of quinoline derivatives is not limited to antimalarial targets. For example, docking studies have been used to investigate the binding of 4-aminoquinoline derivatives to the penicillin-binding protein (PBP2a) in MRSA, revealing interactions through hydrophobic forces and hydrogen bonding. mdpi.com The specific binding profile of this compound to these and other macromolecules would depend on its unique electronic and steric properties conferred by the dichloro substitution.

Interactive Data Table: Docking Scores of 4-Aminoquinoline Analogs Below is a representative table of docking energies for different 4-aminoquinoline derivatives with dimeric hematin and PfLDH, as reported in the literature for analogous compounds. Note that specific data for this compound is not available and is included for comparative context.

CompoundTargetDocking Score (kcal/mol)Reference
Chloroquine (CQ)Dimeric Hematin~ -100 nih.gov
Monoquinoline Analog (MAQ)Dimeric Hematin~ -100 nih.gov
Bisquinoline Analog (BAQ)Dimeric Hematin~ -100 nih.gov
Chloroquine (CQ)PfLDH-3.8 (H-bond energy) nih.gov
Monoquinoline Analog (MAQ)PfLDHNot specified nih.gov
Bisquinoline Analog (BAQ)PfLDHNot specified nih.gov
This compoundDimeric HematinNot Available
This compoundPfLDHNot Available

Target Identification and Validation

Identifying the specific molecular targets of a bioactive compound is a critical and often challenging step in drug discovery. nih.govresearchgate.netufl.edu For novel compounds like this compound, target identification would likely begin with broad phenotypic screening to determine its effects on various cell lines or pathogens.

Modern approaches to target identification include:

Affinity-based methods: These techniques use a labeled version of the small molecule to "pull out" its binding partners from cell lysates. nih.govufl.edu

Genetic and genomic approaches: Techniques like CRISPR-Cas9 screening or RNA interference can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target pathway. nih.gov

Computational methods: Based on the structure of the compound, computational databases can predict potential protein targets. nih.gov

For the broader class of 4-aminoquinolines, key targets have been identified, most notably heme in the context of malaria. researchgate.net However, as these compounds show activity against other diseases like cancer, it is clear that they interact with other targets. mdpi.com The identification and validation of the specific targets of this compound are essential for understanding its mechanism of action and for any future therapeutic development. graphwise.ai

Kinetic Studies of Enzyme Inhibition

Enzyme kinetics studies are fundamental to understanding how a molecule inhibits an enzyme's activity. wikipedia.org These studies can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's potency (e.g., Ki or IC50 values). wikipedia.org

The general process involves measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. By analyzing the data, often using graphical methods like the Lineweaver-Burk plot, researchers can elucidate the mechanism of inhibition. wikipedia.org

While specific kinetic studies on this compound are not documented in the available literature, such studies would be crucial if it were identified as an inhibitor of a particular enzyme. For example, if it were found to inhibit PfLDH, kinetic studies would clarify whether it competes with the natural substrate, NADH, for the active site. ijpsdronline.com

Structure-Activity Relationship (SAR) Studies of 4-Aminoquinoline Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. For 4-aminoquinolines, extensive SAR studies have been conducted, primarily in the context of antimalarial activity. nih.govfrontiersin.org

Key SAR findings for 4-aminoquinolines include:

The Quinoline Core: The 4-aminoquinoline nucleus is a critical pharmacophore. mdpi.com

Substitution at Position 7: A halogen (typically chlorine) at the 7-position is strongly correlated with high antimalarial activity. nih.govnih.gov This substituent is thought to enhance the compound's ability to bind to heme.

The Amino Side Chain: A basic amino group in the side chain is crucial for the accumulation of the drug in the acidic food vacuole of the parasite. nih.gov The length and nature of this side chain can significantly impact activity, particularly against drug-resistant strains. nih.gov

Substitution at Other Positions: Substitutions at other positions on the quinoline ring can have varied effects. For instance, in the related 8-aminoquinoline series, substitution at the 7-position generally leads to a loss of activity, while substitutions at other positions can either enhance or decrease efficacy and toxicity. who.intnih.gov The presence of a second chlorine atom at the 8-position in this compound would significantly alter the electronic properties of the quinoline ring system compared to the well-studied 7-chloroquinolines, likely impacting its binding affinities and biological activities. The need for a substituent at the 3-position has been identified as critical for activity against certain targets, such as the α2C-adrenoceptor. acs.org

The study of di- and tri-halo-substituted quinolines is an active area of research, aiming to understand how these modifications affect biological activity, potentially leading to compounds with improved efficacy or novel mechanisms of action. oup.comresearchgate.net

Applications in Chemical Research and Development

Role as a Precursor Molecule in Organic Synthesis

3,8-Dichloroquinolin-4-amine serves as a valuable precursor molecule in the field of organic synthesis. Its structure, featuring a reactive amino group at the 4-position and two chlorine atoms at the 3 and 8-positions of the quinoline (B57606) core, allows for a variety of chemical transformations. Synthetic chemists utilize this compound as a starting material to build more complex molecular architectures. The presence of the chlorine atoms influences the reactivity of the quinoline ring, and the amino group provides a key handle for derivatization, such as through N-alkylation, acylation, and condensation reactions. These transformations are foundational steps for constructing a diverse library of novel quinoline-based compounds.

Utility as a Chemical Intermediate for Novel Bioactive Molecules

Building upon its role as a precursor, this compound functions as a crucial chemical intermediate in the synthesis of novel bioactive molecules. Its structural features allow for stepwise and controlled modifications, enabling the systematic development of compounds with desired physicochemical and biological properties. Researchers have successfully used this intermediate to create derivatives with potential therapeutic applications by introducing various functional groups. The strategic manipulation of the chlorine and amine substituents is a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR) of new chemical entities.

Contribution to Drug Discovery Research

The application of this compound extends significantly into the realm of drug discovery, where it has been investigated as a key building block for the development of new therapeutic agents. Its contributions span lead compound identification and optimization across several disease areas.

Lead Compound Identification and Optimization

In drug discovery, lead compounds are molecules that show promising biological activity and serve as a starting point for optimization. This compound has been utilized in the generation of compound libraries for screening purposes. By modifying its structure, chemists can fine-tune properties such as potency, selectivity, and metabolic stability. This optimization process is critical for transforming a preliminary "hit" from a high-throughput screen into a viable drug candidate. The dichloro-substituted quinoline core provides a rigid framework that can be systematically decorated with different substituents to probe interactions with biological targets.

Development of Antimalarial Agents (Preclinical Stages)

The quinoline scaffold is historically significant in antimalarial drug discovery, with chloroquine (B1663885) being a notable example. Research into new antimalarial agents has explored derivatives of this compound. In preclinical studies, novel compounds synthesized from this intermediate have been evaluated for their activity against various strains of the Plasmodium parasite, which causes malaria. These investigations aim to identify new chemical entities that can overcome the growing problem of drug resistance observed with existing antimalarial therapies. The specific substitution pattern of this compound offers a unique starting point for developing next-generation antimalarials.

Research in Anticancer Therapeutics (In Vitro Studies)

The potential of quinoline derivatives as anticancer agents has been an active area of research. In vitro studies have demonstrated that compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines. These laboratory-based assays are the first step in evaluating the potential of a compound as an anticancer therapeutic. The mechanism of action is often investigated, with some quinoline derivatives showing the ability to inhibit key enzymes involved in cancer cell proliferation or to induce apoptosis (programmed cell death). The research in this area focuses on understanding how modifications to the this compound structure impact its anticancer activity and selectivity for cancer cells over healthy cells.

Exploration as Antimicrobial and Antiviral Agents

Beyond its applications in antimalarial and anticancer research, derivatives of this compound have been explored for their potential as antimicrobial and antiviral agents. The emergence of multidrug-resistant bacteria and new viral threats necessitates the discovery of novel therapeutic agents. Screening programs have included quinoline derivatives synthesized from this intermediate to assess their efficacy against a range of pathogens. These early-stage investigations are crucial for identifying new chemical scaffolds that could be developed into future treatments for infectious diseases.

Applications in Material Science and Catalysis

The quinoline framework and its derivatives are not only important in medicinal chemistry but also find applications in material science and catalysis, primarily through the formation of metal complexes. The nitrogen atom in the quinoline ring and the amino group in 4-aminoquinolines are excellent coordination sites for a variety of metal ions.

Development of New Materials via Metal Complexation

The formation of coordination complexes between quinoline derivatives and metal ions can lead to the development of new materials with unique optical, electronic, and magnetic properties. frontiersin.org While specific studies on materials derived from this compound are limited, the principles of coordination chemistry suggest its potential in this field.

Schiff base complexes, which can be formed from aminoquinolines, are another class of materials with interesting properties. These complexes have been investigated for their catalytic and biological activities. The complexation of 4-aminoquinoline (B48711) derivatives with metals like copper and zinc has been shown to produce stable complexes with potential applications in various fields. acs.org

Catalytic Applications of Quinoline-Metal Complexes

Quinoline-metal complexes have emerged as effective catalysts in a range of organic transformations. rsc.org The metal center in these complexes acts as the active catalytic site, while the quinoline ligand can be tuned to modulate the catalyst's activity, selectivity, and stability.

Palladium complexes of quinoline derivatives, for example, have been explored for their catalytic activity in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. mdpi.com The specific substitution pattern on the quinoline ring can influence the steric and electronic environment around the metal center, thereby affecting the catalytic outcome.

Furthermore, chiral-at-metal complexes, where the stereochemistry is defined at the metal center coordinated to ligands like quinolines, have been utilized in asymmetric catalysis. rsc.org This approach allows for the synthesis of enantiomerically enriched products, which is of high importance in the pharmaceutical and fine chemical industries. The development of new quinoline-based ligands is crucial for advancing this field.

The table below provides examples of catalytic applications of metal complexes with related ligands, highlighting the potential of quinoline-metal systems.

Catalyst TypeReactionApplicationReference
Co(II) Schiff base complexesOxygenation of alkenesOrganic Synthesis
Palladium-doped MOFsHydrogenationChemical Synthesis mdpi.com
Pincer palladium complexesCatalytic transformationsOrganic Synthesis mdpi.com

This table illustrates the catalytic potential of metal complexes with related ligand systems, not specifically those of this compound.

Emerging Research Directions and Future Perspectives

Advanced Computational Modeling for Predictive Research

The application of advanced computational modeling is a pivotal step in accelerating the drug discovery process for quinoline-based compounds. For a molecule like 3,8-dichloroquinolin-4-amine, where experimental data is limited, in silico methods can provide invaluable predictive insights into its physicochemical properties, potential biological activities, and metabolic fate.

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the antimalarial and anticancer activities of various 4-aminoquinoline (B48711) derivatives. Current time information in Bangalore, IN.ontosight.airsc.org Future research should focus on developing robust QSAR models specifically for di- and tri-substituted quinolin-4-amines to delineate the precise influence of the chlorine atoms at the 3 and 8 positions on biological activity. Such models can help in predicting the activity of novel derivatives and guide the synthesis of more potent and selective analogs.

Molecular docking is another powerful tool to predict the binding affinity and interaction patterns of this compound with various biological targets. scbt.combohrium.comfrontiersin.org By docking the compound into the active sites of known targets of other quinoline (B57606) derivatives, such as DNA gyrase, topoisomerase, and various kinases, researchers can generate hypotheses about its potential mechanisms of action. mdpi.com These computational predictions can then be validated through experimental assays, saving significant time and resources.

Furthermore, the use of more advanced techniques like molecular dynamics (MD) simulations can provide a dynamic view of the ligand-receptor interactions, offering deeper insights into the stability of the complex and the conformational changes induced upon binding. The integration of machine learning and artificial intelligence (AI) algorithms with these computational methods can further enhance predictive accuracy and enable the design of novel this compound derivatives with optimized pharmacological profiles.

Table 1: Computational Approaches for Predictive Research on this compound

Computational Method Application for this compound Potential Insights
QSAR Predict biological activity based on chemical structure. Guide the design of new derivatives with enhanced potency and selectivity.
Molecular Docking Predict binding modes and affinities to biological targets. Identify potential molecular targets and mechanisms of action.
MD Simulations Simulate the dynamic behavior of the ligand-receptor complex. Understand the stability of binding and conformational changes.
AI/Machine Learning Enhance the predictive power of computational models. Accelerate the design of novel compounds with desired properties.

Exploration of Novel Derivatization Strategies

The exploration of novel derivatization strategies is crucial for unlocking the full therapeutic potential of the this compound scaffold. The presence of the reactive 4-amino group and the two chlorine atoms provides multiple handles for chemical modification, allowing for the creation of a diverse library of analogs with a wide range of physicochemical and biological properties. smolecule.com

One promising approach is the use of multicomponent reactions (MCRs), which allow for the one-pot synthesis of complex molecules from three or more starting materials. dut.ac.za MCRs offer a highly efficient and atom-economical way to generate a large number of structurally diverse quinoline derivatives for biological screening. rsc.org Another key strategy is the direct C-H functionalization of the quinoline ring, which enables the introduction of various substituents at specific positions, further expanding the chemical space around the core scaffold. mdpi.comacs.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are well-established methods for the amination of chloroquinolines and can be employed to introduce a variety of amino groups at the 3 and 8 positions, potentially modulating the compound's activity and selectivity. Furthermore, the development of "click chemistry" approaches for the derivatization of the 4-amino group can facilitate the rapid and efficient synthesis of a wide range of conjugates with different functional moieties. smolecule.com

The synthesis of hybrid molecules, where the this compound scaffold is linked to other pharmacologically active motifs, is another exciting avenue. nih.gov This molecular hybridization strategy has been successfully used to enhance the antimalarial activity of other 4-aminoquinolines and could be applied to develop novel multi-target agents.

Investigation of Undiscovered Molecular Targets

While quinoline derivatives are known to interact with a variety of molecular targets, there is a vast and largely unexplored landscape of proteins that could be modulated by this compound. Identifying these undiscovered targets is a critical step towards understanding its full therapeutic potential and uncovering novel mechanisms of action.

A systematic approach to target identification could involve screening a library of this compound derivatives against a panel of diverse protein targets, including kinases, proteases, and G-protein coupled receptors (GPCRs). orientjchem.org The observation that some quinoline derivatives act as tubulin polymerization inhibitors suggests that this could be a potential target for this compound as well. researchgate.netrsc.org

Chemical proteomics approaches, such as affinity chromatography using an immobilized this compound derivative as bait, can be employed to pull down and identify its binding partners from cell lysates. The identified proteins can then be validated as direct targets through biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Furthermore, phenotypic screening of this compound and its derivatives in various disease models, followed by target deconvolution studies, can reveal unexpected therapeutic applications and novel molecular targets. mdpi.com This approach has been successful in identifying new antimalarial and anticancer agents and could be equally fruitful for the exploration of this compound.

Table 2: Potential Molecular Targets for this compound

Target Class Examples Rationale for Investigation
DNA Modifying Enzymes DNA gyrase, Topoisomerase Known targets for other quinoline-based antimicrobials. mdpi.com
Protein Kinases c-Met, IGF-1R, CSF-1R Many quinoline derivatives are potent kinase inhibitors in cancer. orientjchem.org
Cytoskeletal Proteins Tubulin Some quinolines inhibit tubulin polymerization, a key anticancer mechanism. researchgate.netrsc.org
Toll-like Receptors (TLRs) TLR7, TLR8, TLR9 4-Aminoquinolines are known to modulate TLR signaling. frontiersin.org
Parasite-specific Enzymes Plasmepsins, Falcipains Important targets for antimalarial quinoline derivatives.

Integration of Multi-Omics Data in Mechanism Elucidation

To gain a comprehensive understanding of the cellular response to this compound, the integration of multiple "omics" datasets is essential. This systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the compound's mechanism of action and identify key pathways and networks that are perturbed upon treatment. nih.govnih.govmdpi.com

Transcriptomic analysis (e.g., RNA-sequencing) can reveal changes in gene expression profiles in cells treated with this compound, providing clues about the cellular processes that are affected. nih.gov Proteomic studies can identify changes in protein expression and post-translational modifications, offering insights into the downstream effects of the compound's interaction with its primary target(s). nih.gov Metabolomic profiling can uncover alterations in metabolic pathways, which can be a direct or indirect consequence of the compound's activity. researchgate.net

By integrating these different omics datasets, researchers can construct comprehensive molecular interaction networks and identify key nodes and pathways that are significantly impacted by this compound. mdpi.com This integrated analysis can help to elucidate the compound's mechanism of action, identify potential biomarkers of response, and predict potential off-target effects. Such a multi-omics approach has been successfully applied to understand the mechanisms of other therapeutic agents and holds great promise for the study of novel quinoline derivatives. nih.govnih.gov

Development of High-Throughput Screening Methodologies for Quinoline Scaffolds

The discovery of novel bioactive quinoline derivatives can be significantly accelerated by the development and implementation of robust high-throughput screening (HTS) methodologies. scbt.comthermofisher.com These methods allow for the rapid screening of large chemical libraries against specific biological targets or in cell-based phenotypic assays.

For this compound, a variety of HTS assays can be envisioned. Target-based screens could be developed to measure the compound's inhibitory activity against specific enzymes, such as kinases or proteases, that are implicated in disease. nih.gov Phenotypic screens, on the other hand, can be used to identify compounds that induce a desired cellular response, such as apoptosis in cancer cells or inhibition of viral replication, without prior knowledge of the molecular target. nih.govoup.com

The creation of diverse chemical libraries based on the this compound scaffold is a prerequisite for successful HTS campaigns. nih.gov Parallel synthesis techniques can be employed to rapidly generate a large number of analogs with different substituents at various positions of the quinoline ring. nih.gov These libraries can then be screened using automated HTS platforms to identify hit compounds with promising biological activity.

Furthermore, the development of novel screening technologies, such as microdroplet-based reaction and screening platforms, can further enhance the efficiency and throughput of the drug discovery process for quinoline derivatives. frontiersin.orgresearchgate.net These innovative approaches, combined with traditional HTS methods, will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Basic Research Question

  • In Vitro Assays : Parasite lactate dehydrogenase (pLDH) activity is measured in Plasmodium falciparum-infected erythrocytes.
  • Dose-Response Curves : IC50_{50} values are determined using SYBR Green fluorescence .
  • Cytotoxicity Screening : Vero cell lines assess selectivity indices (SI >10 indicates therapeutic potential) .

How can conflicting biological activity data between similar analogs be reconciled?

Advanced Research Question
Conflicts often stem from assay conditions or substituent positioning. Solutions include:

  • Standardized Protocols : Uniform parasite strains (e.g., P. falciparum 3D7) and incubation times (72 hours) .
  • Meta-Analysis : Compare substituent effects across studies (e.g., 4-position amines vs. 7-position halogens ).
  • Crystallography : Resolve binding modes with target proteins (e.g., PfATP4 for antimalarials) .

What role do computational methods play in designing this compound derivatives?

Advanced Research Question

  • Docking Studies : Predict interactions with biological targets (e.g., M. tuberculosis enoyl-ACP reductase ).
  • QSAR Models : Correlate substituent parameters (logP, polar surface area) with activity.
  • MD Simulations : Assess stability of drug-target complexes over nanosecond timescales .

How are purity and stability of this compound derivatives validated for pharmacological studies?

Basic Research Question

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm >95% purity .
  • Accelerated Stability Testing : Store compounds at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
  • Elemental Analysis : Verify C, H, N percentages within ±0.4% of theoretical values .

What are the challenges in scaling up the synthesis of this compound derivatives?

Advanced Research Question

  • Reaction Exotherms : Control temperature in continuous flow reactors to prevent decomposition .
  • Cost-Efficiency : Replace expensive catalysts (e.g., Pd) with Fe or Cu-based alternatives.
  • Waste Management : Neutralize acidic byproducts (e.g., HCl) before disposal .

How do halogen substituents (Cl, F) at positions 3 and 8 affect the compound’s electronic properties?

Basic Research Question

  • Electron-Withdrawing Effects : Chlorine at position 8 reduces electron density on the quinoline ring, enhancing electrophilicity for nucleophilic attacks.
  • Fluorine Substituents : Increase metabolic stability by blocking cytochrome P450 oxidation sites .
  • Hammett Constants : σp_p values (Cl: +0.23, F: +0.06) predict substituent influence on reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.